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Compound of Interest

Compound Name: CVN766

Cat. No.: B12369673

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the dosage of CVN766 to
leverage its therapeutic benefits while avoiding sedation. The information is presented in a
guestion-and-answer format to directly address potential issues encountered during
experimentation.

Frequently Asked Questions (FAQS)

Q1: What is CVN766 and what is its mechanism of action?

CVN766 is an orally active, potent, and highly selective antagonist of the orexin 1 receptor
(Ox1R).[1][2] Its mechanism of action is centered on the orexin neuropeptide system, which is
involved in regulating various physiological functions, including wakefulness, reward, and
stress pathways.[1][3] Orexin binds to two receptors, Ox1R and Ox2R. While Ox2R is primarily
associated with arousal and wakefulness, Ox1R is more involved in stress, motivation, and
reward pathways.[1][3] CVN766 exhibits over 1,000-fold greater selectivity for Ox1R over
Ox2R.[1][2]

Q2: Why is the high selectivity of CVN766 for Ox1R important for avoiding sedation?

The sedative effects of many orexin receptor antagonists are attributed to their action on the
Ox2R, which plays a crucial role in promoting wakefulness.[1][3] By selectively blocking Ox1R,
CVN766 is designed to modulate the reward and stress pathways without interfering with the
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wakefulness-promoting signals mediated by Ox2R.[1][3] This high selectivity is a key feature
that mitigates the risk of somnolence, a common side effect of less selective, dual orexin
receptor antagonists.[1]

Q3: Has CVYN766 demonstrated a lack of sedation in clinical trials?

Yes, a Phase 1, randomized, double-blind, placebo-controlled study in 64 healthy volunteers
(NCT05105243) evaluated the safety and tolerability of single and multiple ascending doses of
CVNZ766.[4][5] The results showed no evidence of somnolence (daytime sleepiness) in subjects
who received CVN766 compared to those who received a placebo.[4][5] Only one subject in
the single ascending dose arm reported mild somnolence, which was not considered to be
related to the treatment.[1]

Q4: What were the doses of CVN766 administered in the Phase 1 trial?

The Phase 1 trial included both single ascending dose (SAD) and multiple ascending dose
(MAD) cohorts:

e SAD Cohorts: 5 mg, 15 mg, 45 mg, 125 mg, and 250 mg.

e MAD Cohorts: 45 mg, 125 mg, and 250 mg administered daily for 7 days.

Troubleshooting Guide

Issue: Unexpected sedative effects are observed in our preclinical animal models.

Possible Cause 1: Off-target effects at high concentrations. While CVN766 is highly selective,
extremely high concentrations could potentially lead to off-target pharmacology.

 Recommendation: Review the dose levels being used. Ensure that the doses administered
are within a relevant range for achieving therapeutic effects without reaching excessive
plasma and brain concentrations. Refer to the preclinical efficacy data for CVN766, which
has shown effects in various models of anxiety and dependency-type behaviors.[3][4]

Possible Cause 2: The animal model is particularly sensitive to Ox1R modulation. The specific
neural circuits and physiological state of the animal model could influence the behavioral
response to Ox1R antagonism.
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» Recommendation: Carefully characterize the baseline phenotype of the animal model.
Consider using a battery of behavioral tests to differentiate between sedation, anxiolysis, and
general changes in locomotor activity.

Possible Cause 3: Interaction with other administered compounds. If CVN766 is being co-
administered with other agents, there could be a pharmacodynamic interaction that results in a

sedative phenotype.

 Recommendation: Conduct appropriate control experiments with each compound
administered alone to isolate the effects of CVN766.

Data Presentation

Table 1: Summary of CVN766 Phase 1 Single Ascending Dose (SAD) Study Design

Number of Number of
Dose Cohort CVN766 Dose . . .
Subjects (Active) Subjects (Placebo)
1 5 mg 6 2
2 15 mg 6 2
3 45 mg 6 2
4 125 mg 6 2
5 250 mg 6 2

Table 2: Summary of CVN766 Phase 1 Multiple Ascending Dose (MAD) Study Design

. Number of Number of
Dosing . .
Dose Cohort CVN766 Dose . Subjects Subjects
Duration }
(Active) (Placebo)
1 45 mg 7 days 6 2
2 125 mg 7 days 6 2
3 250 mg 7 days 6 2
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Table 3: Pharmacokinetic Profile of CVN766 from Phase 1 Study

Cmax (Maximum Plasma

AUC (Area Under the

Dose .

Concentration) Curve)

Dose-proportional increase Dose-proportional increase
5 mg (SAD)

observed observed

Dose-proportional increase Dose-proportional increase
15 mg (SAD)

observed

observed

45 mg (SAD & MAD)

Dose-proportional increase

observed

Dose-proportional increase

observed

125 mg (SAD & MAD)

Dose-proportional increase

observed

Dose-proportional increase

observed

250 mg (SAD & MAD)

Dose-proportional increase

observed

Dose-proportional increase

observed

Note: Specific quantitative Cmax and AUC values have not been publicly disclosed. The

available data indicates a dose-proportional increase in exposure with increasing doses.[4]

Table 4: Adverse Events Reported in the CVN766 Phase 1 Study

Adverse Event

Frequency in Active Group

Headache 10.9%
Dizziness 7.8%
Presyncope 6.2%

Note: All treatment-emergent adverse events were reported as mild to moderate. There was no
increase in somnolence or fatigue in subjects who received CVN766 compared to placebo.[4]

[5]

Experimental Protocols
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Clinical Assessment of Sedation

Objective: To evaluate the potential sedative effects of CVN766 in human subjects.
Methodology:
e Subjective Measures:

o Karolinska Sleepiness Scale (KSS): Administer the KSS at regular intervals throughout the
dosing period. The KSS is a 9-point Likert scale where subjects rate their current level of
sleepiness.

o Epworth Sleepiness Scale (ESS): Use the ESS as a baseline measure of the subject's
general level of daytime sleepiness.

e Objective Measures:

o Psychomotor Vigilance Test (PVT): Conduct the PVT to objectively measure sustained
attention and reaction time. A decrease in performance can be indicative of sedation.

o Postural Stability Tests (Sway Tests): Measure body sway using a force platform to assess
balance and motor coordination, which can be affected by sedative drugs.

Preclinical Assessment of Sedation in Rodents

Objective: To assess the sedative potential of CVN766 in a rodent model.
Methodology:
» Rotarod Test:
o Apparatus: An accelerating rotarod apparatus.
o Procedure:
1. Acclimatize the animals to the testing room for at least 30 minutes.

2. Train the animals on the rotarod at a constant, low speed for a set duration on the day
before the test.
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3. On the test day, administer CVN766 or vehicle control at the desired doses and time
points.

4. Place the animal on the rotating rod, which gradually accelerates.

5. Record the latency to fall from the rod or the speed at which the animal falls. A decrease
in performance can indicate sedation or motor impairment.

e Open Field Test:
o Apparatus: A square or circular arena with walls.
o Procedure:
1. Acclimatize the animals to the testing room.
2. Administer CVN766 or vehicle control.
3. Place the animal in the center of the open field arena.

4. Record locomotor activity using an automated tracking system for a defined period (e.qg.,
10-30 minutes).

5. Analyze parameters such as total distance traveled, time spent in the center versus the
periphery, and rearing frequency. A significant decrease in locomotor activity may
suggest sedation.

Visualizations
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Caption: Orexin signaling pathway and the selective antagonism of Ox1R by CVN766.
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Caption: Workflow for preclinical and clinical assessment of sedation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sedation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12369673?utm_src=pdf-custom-synthesis
https://www.cerevance.com/studies/cvn766
https://www.cerevance.com/media/cerevance-announces-publication-of-cvn766-in-bioorganic-medicinal-chemistry-letters-3
https://www.cerevance.com/media/oral-presentation-of-phase-1-data-on-cvn766-at-american-society-of-clinical-psychopharmacology-ascp
https://www.globenewswire.com/news-release/2023/01/09/2585168/0/en/Cerevance-Announces-Positive-Topline-Data-from-Phase-1-Clinical-Trial-of-CVN766-for-the-Potential-Use-in-the-Treatment-of-Schizophrenia.html
https://www.cerevance.com/media/cerevance-announces-positive-topline-data-from-phase-1-clinical-trial-of-cvn766-for-the-potential-use-in-the-treatment-of-schizophrenia
https://www.benchchem.com/product/b12369673#optimizing-cvn766-dosage-to-avoid-sedation
https://www.benchchem.com/product/b12369673#optimizing-cvn766-dosage-to-avoid-sedation
https://www.benchchem.com/product/b12369673#optimizing-cvn766-dosage-to-avoid-sedation
https://www.benchchem.com/product/b12369673#optimizing-cvn766-dosage-to-avoid-sedation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12369673?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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